REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=CC=CC=1C.CC1C(C)=CC(C)=[CH:12][C:11]=1[OH:18].C=O.O.O.[C:23](O)(=O)[C:24](O)=[O:25]>O.O1CCOCC1>[CH3:23][CH2:24][O:25][CH2:12][CH2:11][O:18][C:6]([CH3:1])=[O:7] |f:3.4.5|
|
Name
|
|
Quantity
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86.5 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1C)C)O
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
7.56 g
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
77.5 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
384.5 g
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Thereafter, the autoclave was immersed in an oil bath
|
Type
|
CUSTOM
|
Details
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thereof was kept at 140° C.
|
Type
|
CUSTOM
|
Details
|
for 6 hours
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
was returned to the neighborhood of room temperature
|
Type
|
CUSTOM
|
Details
|
was separated to two layers
|
Type
|
ADDITION
|
Details
|
Thereto was added 432 g of ethyl cellosolve acetate, and unreacted formaldehyde, dioxane and water
|
Type
|
CUSTOM
|
Details
|
were removed by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CCOCCOC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |